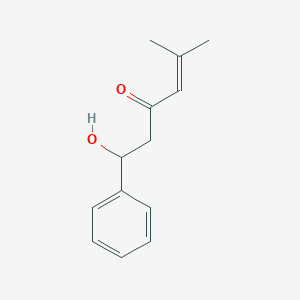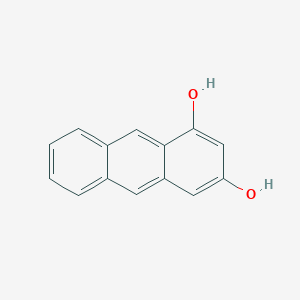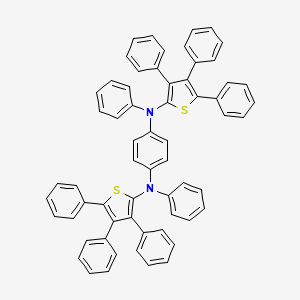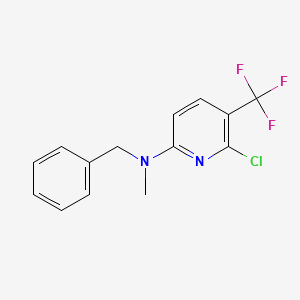
N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride typically involves the reaction of dodecylamine with epichlorohydrin to form an intermediate, which is then reacted with another dodecylamine molecule. The final step involves quaternization with methyl chloride to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the quaternary ammonium group to tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloride ion, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydroxide or other halides are commonly used.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Tertiary amines.
Substitution: Various substituted ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions .
Biology: In biological research, it is used to study membrane interactions due to its ability to integrate into lipid bilayers. It is also used in the preparation of liposomes and other vesicular structures .
Medicine: It is also being investigated for its use in drug delivery systems .
Industry: Industrially, it is used in the formulation of detergents, disinfectants, and emulsifiers. Its surfactant properties make it valuable in the production of cosmetics and personal care products .
Wirkmechanismus
The mechanism of action of N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis in microbial cells. This disruption is facilitated by the hydrophobic interactions between the long alkyl chains and the lipid tails in the membrane .
Vergleich Mit ähnlichen Verbindungen
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium chloride
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium bromide
- N-(2,3-Dihydroxypropyl)-N,N-didodecyldodecan-1-aminium iodide
Comparison: While all these compounds share similar structures and surfactant properties, the chloride variant is often preferred due to its lower cost and higher availability. The bromide and iodide variants may offer slightly different reactivity profiles, particularly in substitution reactions, but are generally less commonly used .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique surfactant properties and ability to interact with lipid membranes make it a valuable tool in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
500297-48-3 |
|---|---|
Molekularformel |
C39H82ClNO2 |
Molekulargewicht |
632.5 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl(tridodecyl)azanium;chloride |
InChI |
InChI=1S/C39H82NO2.ClH/c1-4-7-10-13-16-19-22-25-28-31-34-40(37-39(42)38-41,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h39,41-42H,4-38H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CGTUUYMUCXAPFK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CC(CO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![6-Pyridin-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B14243393.png)
![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)





